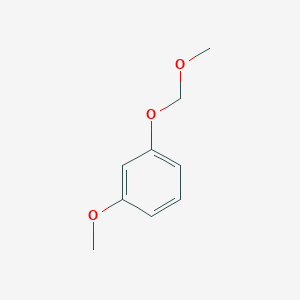

1-Methoxy-3-(methoxymethoxy)benzene

Description

BenchChem offers high-quality 1-Methoxy-3-(methoxymethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-3-(methoxymethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-12-9-5-3-4-8(6-9)11-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNUEDCZMXPTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337420 | |

| Record name | 1-Methoxy-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57234-28-3 | |

| Record name | 1-Methoxy-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-Methoxy-3-(methoxymethoxy)benzene

Physicochemical Profiling, Synthetic Methodology, and Reactivity in Directed Ortho Metalation

Executive Summary

1-Methoxy-3-(methoxymethoxy)benzene (CAS 57234-28-3) serves as a critical intermediate in the regioselective synthesis of polysubstituted aromatics. By masking the phenol functionality of 3-methoxyphenol with a methoxymethyl (MOM) ether, researchers gain access to a powerful Directed Metalation Group (DMG). This protecting group not only ensures stability under basic conditions but also orchestrates precise lithiation patterns that are otherwise difficult to achieve with the free phenol or simple methyl ethers. This guide outlines the physical properties, validated synthesis protocols, and the mechanistic logic governing its reactivity.

Chemical Identity & Physical Properties[1][2][3]

This compound is an unsymmetrical ether characterized by a meta-substitution pattern. The MOM group introduces a specific steric and coordinative environment distinct from the methoxy group.

Table 1: Physicochemical Specifications

| Property | Data | Notes/Conditions |

| IUPAC Name | 1-Methoxy-3-(methoxymethoxy)benzene | Also: 3-(Methoxymethoxy)anisole |

| CAS Registry | 57234-28-3 | |

| Molecular Formula | C | |

| Molecular Weight | 168.19 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 123 – 123.5 °C | @ 17 mmHg [1] |

| Density | ~1.12 g/mL | Estimated based on bis-MOM analog [2] |

| Solubility | Soluble: THF, Et | Hydrolyzes in aqueous acid |

| Stability | Stable to bases, organolithiums, reducing agents.[1][2][3][4] | Labile to aqueous acids (pH < 4) and Lewis acids. |

Spectroscopic Signature ( H NMR)

Solvent: CCl

-

3.44 (s, 3H): Methyl protons of the MOM group (-OCH

- 3.74 (s, 3H): Methyl protons of the anisole group (Ar-OMe ).

-

5.13 (s, 2H): Methylene protons of the MOM linker (-OCH

- 6.2 – 7.5 (m, 4H): Aromatic protons (Complex multiplet due to meta-substitution).[2]

Synthetic Methodology

Safety Warning: The primary reagent, Chloromethyl methyl ether (MOMCl), is a known human carcinogen. All procedures must be performed in a fume hood with double-gloving. Where possible, generate MOMCl in situ or use commercially available solutions in toluene to minimize exposure.

Protocol: Williamson Ether Synthesis via Hünig’s Base

While sodium hydride (NaH) is the classical base, the use of Diisopropylethylamine (DIPEA) in dichloromethane (DCM) offers a milder, scalable profile that avoids hydrogen gas evolution.

Reagents:

-

3-Methoxyphenol (1.0 equiv)[5]

-

MOMCl (1.2 equiv)

-

DIPEA (1.5 equiv)

-

Solvent: Anhydrous DCM (0.5 M concentration)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 3-methoxyphenol and anhydrous DCM under Nitrogen atmosphere. Cool to 0 °C.

-

Base Addition: Add DIPEA dropwise via syringe. Stir for 15 minutes.

-

Alkylation: Add MOMCl dropwise over 20 minutes, maintaining temperature < 5 °C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (lower R

) should disappear; the product (higher R -

Workup: Quench with saturated NH

Cl solution. Extract aqueous layer with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. -

Purification: Dry over Na

SO

Visualization: Synthetic Pathway

Figure 1: Synthesis of MOM-protected 3-methoxyphenol via modified Williamson ether synthesis.

Reactivity Profile: Directed Ortho Metalation (DoM)

The primary utility of this molecule lies in its ability to undergo regioselective lithiation. The MOM group is a strong Coordinating Directing Group (CDG), superior to the methoxy group.

The Regioselectivity Challenge

In 1-methoxy-3-(methoxymethoxy)benzene, there are three potential sites for deprotonation:

-

C2 (Between Oxygens): The "Cooperative" site. Most acidic due to inductive effects from both oxygens.

-

C4 (Ortho to OMe, Para to MOM): Weakly directed by OMe.

-

C6 (Ortho to MOM, Para to OMe): Strongly directed by MOM; sterically less hindered than C2.

Mechanistic Insight

Research by Winkle and Ronald [1] demonstrates that lithiation is highly solvent-dependent but generally favors the C2 position (cooperative) under thermodynamic conditions, or the C6 position if steric bulk of the base or solvent coordination plays a role.

-

n-BuLi / THF: Strong coordination to the MOM oxygen typically directs lithiation to C2 (between the groups) due to the synergistic acidity.

-

Steric Control: If the C2 position is blocked or if a bulky base (e.g., t-BuLi) is used, the MOM group will direct lithiation exclusively to C6 .

Visualization: Regioselectivity Logic

Figure 2: Competitive lithiation sites. C2 is electronically favored (cooperative), while C6 is accessible via MOM-direction.

Deprotection Protocol

The MOM group is stable to basic reagents (R-Li, NaOH, NaBH

Standard Method:

-

Reagent: 6M HCl or Trifluoroacetic acid (TFA).

-

Solvent: THF/Water or DCM.

-

Procedure: Dissolve substrate in THF. Add 6M HCl (1:1 v/v). Stir at RT for 1-2 hours.

-

Result: Quantitative conversion back to 3-methoxyphenol (or its derivatized product).

References

-

Winkle, M. R., & Ronald, R. C. (1982).[6] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108.

-

PubChem. (n.d.).[1] Compound Summary for CID 542621, 1-Methoxy-3-(methoxymethoxy)benzene.[1] National Center for Biotechnology Information.

-

BenchChem. (2025).[7] Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene Protocols.

-

Snieckus, V. (1990). Directed ortho metalation.[2][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

Sources

- 1. 1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scilit.com [scilit.com]

- 5. 824-91-9|(Methoxymethoxy)benzene|BLD Pharm [bldpharm.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

1-Methoxy-3-(methoxymethoxy)benzene CAS number 57234-28-3

Technical Whitepaper: 1-Methoxy-3-(methoxymethoxy)benzene Strategic Utility in Regioselective Synthesis & Directed Ortho Metalation (DoM)

Executive Summary

1-Methoxy-3-(methoxymethoxy)benzene (CAS 57234-28-3) is a specialized resorcinol derivative serving as a high-value intermediate in the synthesis of complex pharmaceutical scaffolds and natural products.[1][2] Its primary technical value lies in its dual-oxygen substitution pattern , which enables highly regioselective Directed Ortho Metalation (DoM) .

Unlike simple anisole derivatives, the presence of the methoxymethyl (MOM) ether group—a robust Ortho Directing Group (ODG)—synergizes with the methoxy group to direct lithiation almost exclusively to the C2 position . This capability allows researchers to access sterically crowded 1,2,3-trisubstituted benzene rings, a motif common in bioactive polyketides and heterocyclic drugs, which are otherwise difficult to synthesize via classical electrophilic aromatic substitution.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| CAS Number | 57234-28-3 |

| IUPAC Name | 1-Methoxy-3-(methoxymethoxy)benzene |

| Synonyms | 3-(Methoxymethoxy)anisole; Resorcinol MOM methyl ether |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in THF, Et₂O, DCM, Toluene; Insoluble in water |

| Boiling Point | ~110–115 °C at 1.5 mmHg (Predicted) |

| Stability | Stable under basic conditions; MOM group acid-labile |

Synthesis Protocol: MOM Protection of 3-Methoxyphenol

Strategic Rationale: The synthesis utilizes Chloromethyl methyl ether (MOM-Cl) to protect the phenol. The MOM group is chosen over simple alkyl ethers because it is stable to strong bases (n-BuLi) required for downstream lithiation but can be removed under mild acidic conditions, offering orthogonal protection relative to the methyl ether.

Safety Critical: MOM-Cl is a known human carcinogen. All operations must be performed in a fume hood with double-gloving and proper quenching protocols.

Step-by-Step Methodology

-

Reagent Preparation:

-

Substrate: 3-Methoxyphenol (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or DIPEA (1.5 eq) for milder conditions.

-

Reagent: MOM-Cl (1.1 eq).

-

Solvent: Anhydrous THF or DMF (0.5 M concentration).

-

-

Reaction Workflow:

-

Activation: Suspend NaH in dry THF at 0 °C under Argon. Add 3-methoxyphenol dropwise. Evolution of H₂ gas confirms deprotonation. Stir for 30 min until gas evolution ceases.

-

Protection: Add MOM-Cl dropwise via syringe at 0 °C. The reaction is exothermic; maintain temperature < 5 °C to prevent decomposition.

-

Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product (Rf ~0.[3]6) is less polar than the starting phenol.

-

-

Workup & Purification:

Core Application: Regioselective C2-Lithiation

The definitive utility of CAS 57234-28-3 is its behavior under Directed Ortho Metalation (DoM) conditions.

-

Mechanism: The lithium cation (Li⁺) coordinates to the oxygen atoms of both the methoxy and MOM groups.

-

The "Synergistic" Effect: While both groups are Ortho Directing Groups (ODGs), the C2 position is flanked by both oxygens. Despite the steric crowding, the acidity of the C2 proton is significantly enhanced by the inductive effect of two oxygens, and the "pincer" chelation stabilizes the transition state.

-

Outcome: Lithiation occurs exclusively at C2 , forming a 1,2,3-trisubstituted pattern upon quenching with electrophiles (E⁺).

Experimental Protocol: C2-Functionalization

-

Lithiation:

-

Dissolve 1-Methoxy-3-(methoxymethoxy)benzene (1.0 eq) in anhydrous THF (0.2 M) under Argon.

-

Cool to 0 °C (Note: C2 lithiation is fast; -78 °C is often unnecessary and may slow the reaction, but 0 °C balances rate and stability).

-

Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir for 1 hour at 0 °C. The solution typically turns yellow/orange, indicating formation of the aryllithium species.

-

-

Electrophile Trapping:

-

Add the electrophile (e.g., Allyl Bromide, Dibenzyldisulfide, Aldehydes) (1.2 eq) dropwise.

-

Stir for 30 min at 0 °C, then warm to RT.

-

-

Validation:

Visualization: Reaction Logic & Pathway

The following diagram illustrates the synthesis and the regioselective lithiation pathway, highlighting the chelation control that enforces C2 selectivity.

Figure 1: Synthetic workflow transforming 3-methoxyphenol into 2-substituted derivatives via the CAS 57234-28-3 intermediate.[1][2][3] Note the C2-selectivity driven by the dual oxygen chelation.

Handling, Stability & Safety

-

MOM-Cl Hazards: Chloromethyl methyl ether is an OSHA-regulated carcinogen. Use commercially available solutions (e.g., in Toluene) to minimize vapor exposure, or generate in situ if possible.

-

Acid Sensitivity: The MOM group is stable to base (n-BuLi, KHMDS, NaOH) but hydrolyzes rapidly in dilute aqueous acid (HCl, AcOH/H₂O) or Lewis acids (BBr₃). This allows for selective deprotection to regenerate the phenol while leaving the methyl ether intact.

-

Storage: Store pure CAS 57234-28-3 under inert atmosphere at 2–8 °C. It is generally stable for months if kept dry.

References

-

Moon, H.; Han, S.; Yoon, J.; Kwon, Y. (2005). Synthesis of Macrocyclic Lactam via a Novel Ring Expansion Reaction: Construction of the Cripowellin Skeleton. Organic Letters , 7(6), 1027-1030. (Demonstrates synthesis of 2-allyl-1-methoxy-3-methoxymethoxy-benzene via n-BuLi lithiation).

-

Pfizer Inc. (2025). Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer. World Intellectual Property Organization Patent WO2025074249A1 . (Details the synthesis of 2-(benzylsulfanyl)-1-methoxy-3-(methoxymethoxy)benzene using n-BuLi and dibenzyldisulfide).

-

ChemicalBook. (2024). 3-Methoxyphenol Synthesis & Properties. (Provides physicochemical data for the precursor and general MOM protection context).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-methoxy-3-methylsulfonyl-benzene | CAS#:43032-67-3 | Chemsrc [chemsrc.com]

- 3. 2093187-49-4,3-(6-Methyl-3-pyridyl)-5-(trifluoromethyl)-1,2,4-oxadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. guidechem.com [guidechem.com]

- 8. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]

3-(Methoxymethoxy)anisole: Structural Information, Synthesis, and Directed Ortho-Metalation Workflows

Executive Summary

3-(Methoxymethoxy)anisole, systematically known as 1-methoxy-3-(methoxymethoxy)benzene, is a differentially protected resorcinol derivative that serves as a high-value building block in complex organic synthesis[1]. By masking one phenolic hydroxyl with a methyl ether and the other with a methoxymethyl (MOM) acetal, chemists create an aromatic system primed for highly regioselective functionalization[2][3]. This technical guide details the structural properties, synthesis protocols, and the primary mechanistic utility of this compound: synergistic Directed ortho-Metalation (DoM).

Structural & Physicochemical Properties

The dual-protected nature of 3-(methoxymethoxy)anisole defines its physical properties and its chemical reactivity profile. Below is a summary of its core physicochemical data[1][4].

| Property | Value |

| IUPAC Name | 1-Methoxy-3-(methoxymethoxy)benzene |

| CAS Number | 57234-28-3 |

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| Exact Mass | 168.0786 Da |

| Boiling Point | ~247.5 °C at 760 mmHg |

| Topological Polar Surface Area | 27.7 Ų |

Synthesis & Protection Strategy

The synthesis of 3-(methoxymethoxy)anisole relies on the selective protection of 3-methoxyphenol (resorcinol monomethyl ether) using chloromethyl methyl ether (MOM-Cl)[3].

Causality of the MOM Group: The MOM group is strategically chosen over standard esters or silyl ethers because it is entirely stable to the strongly basic conditions (e.g., n-butyllithium) required for downstream metalation[2]. Furthermore, the oxygen atoms in the MOM group act as a powerful Directed Metalation Group (DMG), coordinating with lithium to facilitate regioselective deprotonation[5].

Protocol: MOM Protection of 3-Methoxyphenol

-

Preparation: Dissolve 3-methoxyphenol (1.0 equiv) in anhydrous acetonitrile (CH3CN) under a dry nitrogen atmosphere[3].

-

Base Addition: Cool the solution to 0 °C and add anhydrous potassium carbonate (K₂CO₃, ~2.9 equiv). Stir for 15 minutes[3].

-

Catalyst & Reagent: Add 18-crown-6 ether (0.27 equiv) followed by the dropwise addition of MOM-Cl (1.6 equiv)[3]. (Note: MOM-Cl is a known carcinogen; handle strictly in a fume hood).

-

Reaction: Allow the mixture to warm to room temperature and stir for 24–26 hours[3].

-

Workup: Filter the suspension to remove inorganic salts. Evaporate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Hexanes:EtOAc = 3:1) to yield 3-(methoxymethoxy)anisole as a colorless oil[3].

-

Self-Validation: Monitor the reaction via TLC. The disappearance of the highly polar phenolic starting material and the appearance of a less polar spot confirms protection. ¹H NMR should validate the structure by revealing a new singlet at ~5.16 ppm integrating for 2H (the -O-CH₂-O- protons)[3].

Mechanistic Causality: Synergistic Directed Ortho-Metalation (DoM)

The most powerful application of 3-(methoxymethoxy)anisole is its ability to undergo exclusive lithiation at the C2 position (the carbon flanked by the methoxy and MOM groups)[2][3]. This extreme regioselectivity is driven by the Complex-Induced Proximity Effect (CIPE) [5].

When exposed to an alkyllithium reagent (like n-BuLi), the lithium cation pre-coordinates to the Lewis basic oxygen lone pairs of both the -OCH₃ and -OMOM groups[5]. This bidentate coordination anchors the basic butyl anion directly above the C2 proton. Despite the steric crowding at the C2 position, the thermodynamic stabilization of the resulting 2-lithio species (coordinated by two flanking DMGs) vastly outweighs the steric penalty, lowering the activation energy for C2 deprotonation exclusively[5].

Synergistic Directed ortho-Metalation (DoM) of 3-(Methoxymethoxy)anisole via CIPE.

Downstream Functionalization Workflows

Once the 2-lithio intermediate is generated, it can be trapped by a variety of electrophiles to yield complex 1,2,3-trisubstituted benzene derivatives[2][3].

Protocol: Lithiation and Electrophilic Trapping

-

Lithiation (DoM):

-

Dissolve 3-(methoxymethoxy)anisole (1.0 equiv) in anhydrous diethyl ether or THF under a nitrogen atmosphere[2][3].

-

Cool the solution (0 °C for THF, or maintain at room temperature for ether, depending on the electrophile's thermal stability)[2][3].

-

Add n-butyllithium (2.5 M in hexanes, 1.2–1.3 equiv) dropwise. Stir for 1 to 1.5 hours to ensure complete formation of the 2-lithio intermediate[2][3].

-

Self-Validation: Quench a 0.1 mL aliquot with MeOD. GC-MS or ¹H NMR of the aliquot should show >95% deuterium incorporation exclusively at the C2 position (noted by the disappearance of the aromatic triplet at ~6.6 ppm) before proceeding[3].

-

-

Electrophilic Quench (Two Variations):

-

Variation A (Carbon Electrophile - Allylation): Add allyl bromide (1.2 equiv) via syringe. Stir for 30 minutes. This yields 2-allyl-1-methoxy-3-(methoxymethoxy)benzene, a precursor for ring-expansion or metathesis reactions[3].

-

Variation B (Heteroatom Electrophile - Sulfenylation): Add dibenzyldisulfide (1.2 equiv) at 0 °C. This yields 2-(benzylsulfanyl)-1-methoxy-3-(methoxymethoxy)benzene, a scaffold useful in the synthesis of kinase inhibitors[2].

-

-

Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate[3]. Purify via silica gel chromatography.

References

-

1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 - PubChem , National Institutes of Health (NIH). 1

-

57234-28-3_1-methoxy-3-(methoxymethoxy)benzene , ChemSrc. 4

-

WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer , Google Patents. 2

-

Synthesis of Macrocyclic Lactam via a Novel Ring Expansion Reaction: Construction of the Cripowellin Skeleton , Amazon S3 (Supporting Information). 3

-

Regio- and stereoselective intermolecular carbolithiation reactions , RSC Publishing. 5

Sources

- 1. 1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. 57234-28-3_1-methoxy-3-(methoxymethoxy)benzeneCAS号:57234-28-3_1-methoxy-3-(methoxymethoxy)benzene【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. Regio- and stereoselective intermolecular carbolithiation reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06101H [pubs.rsc.org]

An In-Depth Technical Guide to the Spectral Analysis of 1-Methoxy-3-(methoxymethoxy)benzene

This guide provides a comprehensive analysis of the spectral data for 1-methoxy-3-(methoxymethoxy)benzene, a key intermediate in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Overview

1-Methoxy-3-(methoxymethoxy)benzene, with the chemical formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol , is an aromatic ether.[1] Its structure features a benzene ring substituted with a methoxy group and a methoxymethoxy group at positions 1 and 3, respectively. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses, which are essential for its identification and characterization.

Molecular Structure Diagram

Caption: Chemical structure of 1-methoxy-3-(methoxymethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a detailed analysis of the ¹H and ¹³C NMR spectra of 1-methoxy-3-(methoxymethoxy)benzene.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H (H5) |

| ~6.80 | dd | 1H | Ar-H (H6) |

| ~6.75 | dd | 1H | Ar-H (H4) |

| ~6.70 | t | 1H | Ar-H (H2) |

| 5.18 | s | 2H | O-CH₂-O |

| 3.78 | s | 3H | Ar-O-CH₃ |

| 3.48 | s | 3H | O-CH₂-O-CH₃ |

Interpretation:

-

Aromatic Protons (δ 6.70-7.20): The four protons on the benzene ring appear as a complex multiplet in the aromatic region. The triplet at approximately 7.20 ppm is assigned to the H5 proton, which is coupled to two neighboring protons. The other aromatic protons appear as doublets of doublets or a triplet, characteristic of a 1,3-disubstituted benzene ring.

-

Methoxymethoxy Group (δ 5.18 and 3.48): The two protons of the methylene group in the methoxymethoxy (-O-CH₂-O-) moiety are chemically equivalent and appear as a sharp singlet at approximately 5.18 ppm. The three protons of the terminal methyl group of the methoxymethoxy moiety appear as a singlet at around 3.48 ppm.

-

Methoxy Group (δ 3.78): The three protons of the methoxy group directly attached to the aromatic ring (-O-CH₃) resonate as a singlet at approximately 3.78 ppm.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | Ar-C (C1) |

| ~158.0 | Ar-C (C3) |

| ~130.0 | Ar-C (C5) |

| ~108.0 | Ar-C (C6) |

| ~106.0 | Ar-C (C4) |

| ~102.0 | Ar-C (C2) |

| 94.5 | O-CH₂-O |

| 55.9 | Ar-O-CH₃ |

| 55.3 | O-CH₂-O-CH₃ |

Interpretation:

-

Aromatic Carbons (δ 102.0-160.0): The six aromatic carbons appear in the downfield region of the spectrum. The carbons directly attached to the oxygen atoms (C1 and C3) are the most deshielded and appear at approximately 160.0 and 158.0 ppm. The other four aromatic carbons resonate between 102.0 and 130.0 ppm.

-

Methoxymethoxy Group (δ 94.5 and 55.9): The methylene carbon of the methoxymethoxy group appears at a characteristic chemical shift of around 94.5 ppm. The terminal methyl carbon of this group is observed at approximately 55.9 ppm.

-

Methoxy Group (δ 55.3): The carbon of the methoxy group attached to the benzene ring resonates at approximately 55.3 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretching (aromatic and aliphatic) |

| 1600, 1490 | Medium | C=C stretching (aromatic ring) |

| 1250-1000 | Strong | C-O stretching (ethers) |

| ~1150 | Strong | Asymmetric C-O-C stretching |

| ~1040 | Strong | Symmetric C-O-C stretching |

Interpretation:

-

C-H Stretching: The strong absorptions in the 3000-2850 cm⁻¹ region are characteristic of C-H stretching vibrations from both the aromatic ring and the methyl/methylene groups.

-

Aromatic C=C Stretching: The medium intensity bands at around 1600 and 1490 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretching: The most prominent feature in the IR spectrum is the strong and broad absorption band in the 1250-1000 cm⁻¹ region, which is characteristic of the C-O stretching vibrations of the ether linkages. The asymmetric and symmetric C-O-C stretching of the methoxy and methoxymethoxy groups contribute to this complex band system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

| m/z | Relative Intensity | Assignment |

| 168 | Moderate | [M]⁺ (Molecular ion) |

| 138 | Moderate | [M - CH₂O]⁺ |

| 123 | Low | [M - OCH₃ - CH₂]⁺ |

| 108 | Low | [M - CH₂O - CH₂O]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Interpretation:

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 168, which corresponds to the molecular weight of 1-methoxy-3-(methoxymethoxy)benzene.[1] The fragmentation pattern is consistent with the proposed structure. A significant fragment is observed at m/z 138, corresponding to the loss of a formaldehyde molecule (CH₂O) from the methoxymethoxy group.[1] The base peak is often observed at m/z 45, which is characteristic of the [CH₂OCH₃]⁺ fragment from the methoxymethyl group.

Fragmentation Pathway Diagram

Caption: Key fragmentation of 1-methoxy-3-(methoxymethoxy)benzene in MS.

Experimental Protocols

The following are general protocols for acquiring the spectral data presented in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-methoxy-3-(methoxymethoxy)benzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software by applying a Fourier transform, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of 1-methoxy-3-(methoxymethoxy)benzene between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample assembly in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 1-methoxy-3-(methoxymethoxy)benzene (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: Set to 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: Set to 230 °C.

-

-

Data Analysis: Identify the peak corresponding to 1-methoxy-3-(methoxymethoxy)benzene in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 1-methoxy-3-(methoxymethoxy)benzene. The spectral data presented in this guide are consistent with the assigned structure and provide a valuable reference for researchers working with this compound. The detailed interpretation of the spectra and the provided experimental protocols offer a practical resource for the quality control and structural verification of this important chemical intermediate.

References

-

PubChem. 1-Methoxy-3-(methoxymethoxy)benzene. National Center for Biotechnology Information. [Link][1]

Sources

Technical Analysis of C9H12O3 Aromatic Ethers: Nomenclature, Structural Elucidation, and Synthetic Applications

Executive Summary

The molecular formula C9H12O3 with an aromatic ether constraint refers primarily to the trimethoxybenzene class of isomers. These compounds are critical intermediates in the synthesis of antispasmodics, alkaloids, and antineoplastic agents. Among them, 1,3,5-trimethoxybenzene stands out as a primary reference standard in quantitative NMR (qNMR) due to its high symmetry and chemical stability.

This guide provides a rigorous technical breakdown of the nomenclature, spectroscopic identification, and synthesis of these isomers, designed for researchers requiring high-purity standards and reproducible protocols.

Part 1: Nomenclature and Structural Logic

The degree of unsaturation (DoU) for C9H12O3 is 4, consistent with a single benzene ring (3

The Three Primary Isomers

| Structure | IUPAC Name | Common Name | Symmetry Point Group |

| Isomer A | 1,3,5-Trimethoxybenzene | Phloroglucinol trimethyl ether | |

| Isomer B | 1,2,3-Trimethoxybenzene | Pyrogallol trimethyl ether | |

| Isomer C | 1,2,4-Trimethoxybenzene | Hydroxyhydroquinone trimethyl ether |

Structural Identification Logic

The following logic tree illustrates how a researcher can rapidly distinguish these isomers using basic proton NMR multiplicity, eliminating the need for complex 2D experiments in routine checks.

Figure 1: Decision tree for the spectroscopic differentiation of trimethoxybenzene isomers.

Part 2: Spectroscopic Validation (Self-Validating Protocol)

In a drug development context, 1,3,5-trimethoxybenzene is frequently used as an internal standard for qNMR because it is non-hygroscopic, chemically inert, and provides sharp, distinct signals that rarely overlap with analyte peaks.

Comparative NMR Data (CDCl₃)

| Isomer | Aromatic Region ( | Multiplicity | Methoxy Region ( | Integration Ratio |

| 1,3,5-TMB | 6.09 | Singlet (3H) | 3.78 | 1:3 |

| 1,2,3-TMB | 6.50 - 7.00 | Doublet (2H), Triplet (1H) | 3.82, 3.86 | 2:1 |

| 1,2,4-TMB | 6.30 - 6.80 | Doublet, Doublet, DD (ABX) | 3.75, 3.80, 3.85 | 1:1:1 |

Why this matters: When synthesizing phloroglucinol derivatives (antispasmodics), the appearance of a second methoxy peak or splitting in the aromatic region immediately indicates a regioselectivity failure (formation of 1,2,4-isomer) or incomplete methylation.

Part 3: Synthetic Protocol: 1,3,5-Trimethoxybenzene

While 1,3,5-TMB can be synthesized via nucleophilic aromatic substitution of 1,3,5-tribromobenzene (using NaOMe/CuI), the methylation of phloroglucinol remains the standard laboratory method due to the accessibility of precursors.

Reaction Mechanism & Workflow

The reaction utilizes the high nucleophilicity of the phenoxide anion generated in situ. Note that O-alkylation is favored over C-alkylation under these conditions.

Reagents:

-

Substrate: Phloroglucinol (anhydrous)

-

Methylating Agent: Dimethyl Sulfate (DMS) [Warning: Highly Toxic]

-

Base: Potassium Carbonate (

) -

Solvent: Acetone (reflux)

Step-by-Step Methodology

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

. -

Solubilization: Charge flask with Phloroglucinol (1.0 eq) and Acetone (0.5 M concentration). Add anhydrous

(4.0 eq) in a single portion. The suspension will turn milky. -

Addition: Heat the mixture to a gentle reflux (

). Add Dimethyl Sulfate (3.5 eq) dropwise over 30 minutes. Critical: DMS is a potent DNA alkylator; use a dedicated fume hood and quench spills with concentrated ammonium hydroxide. -

Reaction: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, replaced by the product ( -

Workup:

-

Cool to room temperature. Filter off inorganic salts (

, excess -

Concentrate the filtrate in vacuo.

-

Dissolve residue in

, wash with 10% NaOH (to remove partially methylated phenols), then Water, then Brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallize from Hexane/Ethanol to yield white needles (MP: 52–53°C).

Figure 2: Synthetic pathway for the methylation of phloroglucinol.

Part 4: Pharmaceutical Utility

Pharmacophore Applications[1]

-

Antispasmodics: 1,3,5-TMB is the "protected" form of Phloroglucinol, a smooth muscle relaxant used to treat biliary and urinary colic. The methoxy groups improve lipophilicity for transport before metabolic demethylation.

-

Antimitotic Agents: The 3,4,5-trimethoxyphenyl moiety (structurally related to the 1,2,3-isomer pattern) is a critical pharmacophore in Combretastatin A-4 , a potent tubulin polymerization inhibitor. This specific substitution pattern prevents steric hindrance while maximizing pi-stacking interactions in the tubulin colchicine-binding site.

Analytical Standard (qNMR)

Researchers utilize 1,3,5-TMB as a qNMR internal standard because:

-

Relaxation Time (

): It has a relatively short -

Stability: It does not react with common deuterated solvents (

,

References

-

National Institute of Standards and Technology (NIST). (2025).[1] 1,2,4-Trimethoxybenzene Spectral Data. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

PubChem. (2025).[2][3] Compound Summary: 1,2,3-Trimethoxybenzene.[2][3][4][5][6] National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2016). NMR Chemical Shifts of Common Solvents and Impurities. RSC Advances. [Link]

Sources

- 1. 1,2,4-Trimethoxybenzene [webbook.nist.gov]

- 2. 1,2,3-Trimethoxybenzene | C9H12O3 | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3-Trimethoxybenzene | C9H12O3 | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 1,2,3-Trimethoxybenzene (FDB011683) - FooDB [foodb.ca]

- 5. molbase.com [molbase.com]

- 6. 1,2,3-Trimethoxybenzene(634-36-6) 1H NMR [m.chemicalbook.com]

1-Methoxy-3-(methoxymethoxy)benzene solubility characteristics

An In-depth Technical Guide to the Solubility Characteristics of 1-Methoxy-3-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-3-(methoxymethoxy)benzene is an aromatic ether that serves as a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility is intrinsically linked to its physicochemical properties, with solubility being a critical parameter that governs its reactivity, formulation, and bioavailability. Understanding the solubility profile of this compound is paramount for its effective application in drug discovery and development, enabling researchers to design robust synthetic routes, develop stable formulations, and predict its behavior in biological systems.

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methoxy-3-(methoxymethoxy)benzene. We will delve into its physicochemical properties, theoretical solubility principles based on its molecular structure, and standardized experimental protocols for solubility determination. Furthermore, this guide will explore its solubility in various organic solvents and its aqueous solubility, including the influence of temperature and pH.

Physicochemical Properties of 1-Methoxy-3-(methoxymethoxy)benzene

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. The key physicochemical parameters for 1-Methoxy-3-(methoxymethoxy)benzene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| CAS Number | 57234-28-3 | [1] |

| Predicted XLogP3 | 2.2 | [1] |

The predicted XLogP3 value of 2.2 suggests that 1-Methoxy-3-(methoxymethoxy)benzene is moderately lipophilic, indicating a preference for nonpolar environments over aqueous media. This value serves as an initial indicator of its likely solubility behavior.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility, stating that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of 1-Methoxy-3-(methoxymethoxy)benzene contains both polar and nonpolar regions, which dictates its solubility across a spectrum of solvents.

-

Nonpolar Character: The benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity. This aromatic core will readily interact with nonpolar solvents through van der Waals forces.

-

Polar Character: The two ether functional groups (methoxy and methoxymethoxy) introduce polarity to the molecule due to the electronegativity of the oxygen atoms. These ether linkages can act as hydrogen bond acceptors, allowing for interactions with polar protic and aprotic solvents.

The interplay between the nonpolar aromatic ring and the polar ether groups suggests that 1-Methoxy-3-(methoxymethoxy)benzene will exhibit good solubility in a range of organic solvents of intermediate to low polarity and limited solubility in highly polar solvents like water.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a standardized experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of a Saturated Solution: An excess amount of solid 1-Methoxy-3-(methoxymethoxy)benzene is added to a known volume of the chosen solvent in a sealed glass vial or flask.[2] Using a significant excess ensures that the solvent becomes fully saturated and that equilibrium can be established between the dissolved and undissolved compound.[3]

-

Equilibration: The sealed container is agitated at a constant temperature for an extended period, typically 24 to 72 hours.[2][5] This agitation, achieved through a shaker or magnetic stirrer, is crucial for reaching a state of thermodynamic equilibrium. The duration may need to be extended for poorly soluble compounds.[4]

-

Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is typically accomplished through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter, such as a PTFE syringe filter, that will not absorb the solute.[2]

-

Quantification of Solute: The concentration of 1-Methoxy-3-(methoxymethoxy)benzene in the clear, saturated filtrate is then accurately determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and precise method for this purpose.[2] A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Workflow for Shake-Flask Solubility Determination

Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

Solubility in Organic Solvents

Based on its molecular structure, 1-Methoxy-3-(methoxymethoxy)benzene is expected to be soluble in a variety of common organic solvents. The principle of "like dissolves like" provides a framework for predicting its solubility.[2]

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | High | The nonpolar benzene ring interacts favorably with these solvents through van der Waals forces. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile | High to Moderate | These solvents possess dipoles that can interact with the polar ether groups of the solute. |

| Polar Protic Solvents | Ethanol, Methanol | High to Moderate | These solvents can engage in hydrogen bonding with the ether oxygen atoms, facilitating dissolution. |

| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Aqueous Solubility

The presence of the relatively large, nonpolar benzene ring suggests that the aqueous solubility of 1-Methoxy-3-(methoxymethoxy)benzene will be limited. However, several factors can influence its solubility in water.

Effect of Temperature

For most organic solids, solubility in aqueous solutions increases with increasing temperature.[6][7][8] This is because the dissolution process is often endothermic, and adding heat provides the necessary energy to overcome the intermolecular forces within the solid solute and between the solute and solvent. The relationship between temperature and solubility can be exponential for many organic compounds in water.[9][10] Therefore, it is expected that the aqueous solubility of 1-Methoxy-3-(methoxymethoxy)benzene will increase as the temperature rises.

Effect of pH

The pH of an aqueous solution can significantly impact the solubility of compounds that contain ionizable functional groups, such as weak acids or bases.[11][12] By altering the pH, these groups can be protonated or deprotonated, leading to the formation of charged species that are generally more water-soluble than their neutral counterparts.[13]

However, 1-Methoxy-3-(methoxymethoxy)benzene does not possess any readily ionizable acidic or basic functional groups. The ether linkages are generally stable and do not undergo protonation or deprotonation under typical aqueous pH conditions (pH 1-14). Consequently, the aqueous solubility of 1-Methoxy-3-(methoxymethoxy)benzene is expected to be largely independent of pH.

Factors Influencing Aqueous Solubility

Caption: The influence of temperature and pH on the aqueous solubility of the target compound.

Safety and Handling Precautions

When working with 1-Methoxy-3-(methoxymethoxy)benzene, standard laboratory safety protocols should be followed to minimize risk.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[14][16]

-

Accidental Release: In case of a spill, remove all sources of ignition, ensure adequate ventilation, and contain the spillage using appropriate absorbent materials.[16]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety and handling information.

References

- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.

- How does pH affect solubility? (2025, March 11). askIITians.

- Solubility expt. (n.d.).

- Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. (n.d.). ResearchGate.

- Solubility test for Organic Compounds. (2024, September 24).

- On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010, May 4). ACS Publications.

- Effects of Temperature and Pressure on Solubility. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, August 26). Taylor & Francis.

- 13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

-

1-Methoxy-3-(methoxymethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

- How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.

- The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.

- Solubility of Organic Compounds. (2023, August 31). Chemistry.

- On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate.

- What factors affect solubility? (2022, April 18). AAT Bioquest.

- Safety Data Sheet. (n.d.). Chevron Phillips Chemical.

- SAFETY DATA SHEET. (2005, September 26).

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET. (2018, June 22). Synerzine.

Sources

- 1. 1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. tandfonline.com [tandfonline.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. How does pH affect solubility? - askIITians [askiitians.com]

- 12. ibisscientific.com [ibisscientific.com]

- 13. reddit.com [reddit.com]

- 14. fishersci.com [fishersci.com]

- 15. synerzine.com [synerzine.com]

- 16. cpchem.com [cpchem.com]

- 17. tcichemicals.com [tcichemicals.com]

Strategic Masking in Organic Synthesis: The Discovery, Evolution, and Mechanics of MOM-Protected Phenols

As a Senior Application Scientist navigating the complexities of multi-step active pharmaceutical ingredient (API) synthesis, one of the most critical decisions in a synthetic route is the selection of protecting groups. Phenols are ubiquitous in natural products and pharmaceutical candidates, yet their inherent reactivity—prone to oxidation, electrophilic aromatic substitution, and interference in transition-metal cross-coupling—demands robust masking strategies.

Among the arsenal of protecting groups, the methoxymethyl (MOM) ether stands out as a highly resilient, orthogonally cleavable acetal. This whitepaper explores the historical discovery, mechanistic causality, and modern self-validating protocols for the MOM protection of phenols, providing an authoritative guide for drug development professionals.

The Historical Imperative and the Safety Paradigm Shift

The concept of orthogonal protection—where one protecting group can be removed without affecting others—revolutionized complex molecule synthesis[1]. The MOM group was introduced to provide a protecting moiety that is exceptionally stable to strong bases (such as organolithiums and Grignard reagents) and nucleophiles, yet easily cleaved under mildly acidic conditions[2].

Historically, the standard reagent for installing this group was chloromethyl methyl ether (MOM-Cl) . However, the widespread use of MOM-Cl was severely curtailed following the discovery of its dark side: commercial and laboratory-grade MOM-Cl often contains trace amounts of bis(chloromethyl)ether (BCME) , a potent, highly volatile human carcinogen known to alkylate DNA base pairs[2].

This toxicological revelation forced a paradigm shift in organic synthesis. Modern laboratories have either adopted rigorous in situ generation methods for MOM-Cl (e.g., reacting dimethoxymethane with an acid chloride to avoid handling the isolated reagent)[3], or transitioned entirely to greener, safer acetal exchange protocols using dimethoxymethane (DMM) [4].

Mechanistic Causality: Why MOM Ethers Work

To master the use of MOM ethers, one must understand the underlying physical organic chemistry. A MOM ether is not a simple ether; it is a formaldehyde acetal. This structural nuance dictates both its installation and its removal.

The Protection Pathway

When using MOM-Cl, the reaction proceeds via a bimolecular nucleophilic substitution (

-

Weak Bases (e.g., DIPEA): Deprotonation occurs concurrently or slightly after nucleophilic attack. This is suitable for highly acidic phenols[2].

-

Strong Bases (e.g., NaH): Complete deprotonation occurs first, forming a highly nucleophilic phenoxide. This is required for sterically hindered or electron-rich phenols[2].

The Deprotection Pathway

MOM ethers are impervious to base but highly labile to acid. Deprotection relies on the protonation of the acetal oxygen, followed by a rate-determining C-O bond cleavage that generates a resonance-stabilized oxocarbenium ion (

Mechanistic pathway of acid-catalyzed MOM ether deprotection via an oxocarbenium intermediate.

Quantitative Comparative Analysis of Protection Strategies

When designing a scalable route for an API, the choice between traditional MOM-Cl and modern DMM protocols hinges on a balance of safety, yield, and reaction kinetics. The following table synthesizes the operational parameters of both approaches.

| Parameter | Traditional Protocol (MOM-Cl) | Modern Green Protocol (DMM) |

| Primary Reagents | MOM-Cl, DIPEA or NaH | Dimethoxymethane (DMM), Acid Catalyst |

| Reaction Mechanism | Acid-Catalyzed Acetal Exchange | |

| Safety Profile | High Risk (Carcinogenic BCME risk) | Benign (Green alternative) |

| Typical Yields | 85% – 98% | 75% – 95% |

| Reaction Kinetics | Fast (1 – 4 hours) | Slow (12 – 24 hours, requires reflux) |

| Thermodynamic Driver | Irreversible chloride displacement | Le Chatelier's Principle (Excess DMM) |

| Industrial Scalability | Limited by strict regulatory controls | Highly scalable for API manufacturing |

Self-Validating Experimental Methodologies

In process chemistry, a protocol must be "self-validating"—meaning it contains built-in physical or chemical indicators that confirm the reaction is proceeding as intended without relying solely on post-reaction LC-MS analysis.

Protocol A: Traditional MOM Protection (Using DIPEA)

Note: This procedure must be conducted in a highly ventilated fume hood using strict PPE protocols due to the alkylating nature of MOM-Cl[2].

-

Preparation: Dissolve the free phenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add

-diisopropylethylamine (DIPEA, 2.0–4.0 eq). Causality: DIPEA acts as a non-nucleophilic base, preventing unwanted alkylation of the base itself while establishing the necessary equilibrium for phenoxide formation[5]. -

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

-

Electrophile Addition: Introduce MOM-Cl (1.5–3.0 eq) dropwise. Validation Indicator: A distinct, extended exotherm should be observed. If no exotherm occurs, the phenol may be excessively sterically hindered, necessitating a switch to a stronger base like NaH[3].

-

Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc). Validation Indicator: The starting phenol will typically have a lower

and stain strongly with -

Quench: Quench with saturated aqueous

. Causality: This mildly acidic quench safely decomposes residual MOM-Cl into formaldehyde and methanol, terminating the reaction[5].

Protocol B: Modern DMM Acetal Exchange (Safer Alternative)

This method leverages Le Chatelier's principle, using DMM as both reagent and solvent to drive the equilibrium toward the protected phenol[2].

-

Preparation: Dissolve the phenol (1.0 eq) in a large excess of dimethoxymethane (DMM).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 10 mol% p-Toluenesulfonic acid or a Lewis acid like

)[4]. -

Equilibrium Driving: Attach a Soxhlet extractor filled with activated molecular sieves (3Å) and heat to reflux. Causality: The reaction generates methanol as a byproduct. The molecular sieves continuously sequester the methanol from the condensate, preventing the reverse reaction and driving the equilibrium to >95% conversion[4].

-

Workup: Cool to room temperature and quench with saturated

to neutralize the acid catalyst before extraction[5].

End-to-end workflow of MOM protection, downstream API synthesis, and final acidic deprotection.

Protocol C: Acidic Deprotection

Because MOM ethers are highly robust, harsh conditions are sometimes required for their removal, though standard acidic hydrolysis is usually sufficient[6].

-

Preparation: Dissolve the MOM-protected phenol in a miscible solvent system (e.g., THF/Water or Methanol).

-

Acidification: Add 6M HCl or Trifluoroacetic acid (TFA). Alternatively, for anhydrous cleavage, use Trimethylsilyl bromide (TMSBr) in DCM[2].

-

Validation Indicator: As the reaction is heated (typically 50 °C), the release of formaldehyde can sometimes be detected. TLC will show the reappearance of the highly polar, UV-active free phenol[1].

-

Alternative Heterogeneous Catalysis: Recent advancements utilize silica-supported sodium hydrogen sulfate (

) or Bismuth trichloride (

Applications in Advanced Drug Development

The true value of the MOM ether lies in its ability to facilitate complex downstream transformations that would otherwise destroy a free phenol.

Directed Ortho-Metalation (DoM): MOM ethers are exceptional directing groups for DoM. The lone pairs on the acetal oxygens strongly coordinate with the lithium atom of an alkyllithium reagent (e.g., n-BuLi or sec-BuLi). This coordination strictly directs the deprotonation to the ortho position of the aromatic ring[6]. Once metalated, the aryl lithium species can be quenched with various electrophiles (e.g., prenyl bromide, iodine, or borates) to synthesize highly substituted, differentially protected phenolic cores[6].

Transition Metal Cross-Coupling: In the synthesis of complex biaryl ethers or substituted phenols via Suzuki or Stille couplings, a free phenolic -OH will often poison the palladium catalyst or undergo unwanted side reactions. Masking the phenol as a MOM ether ensures the catalyst remains active and the cross-coupling proceeds with high regioselectivity and yield[4].

References

1. 2. 3. 4. 5. 6. 7.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for the Methoxymethyl (MOM) Protection of 3-Methoxyphenol

Executive Summary

The protection of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, preventing unwanted side reactions during multi-step sequences[1]. The methoxymethyl (MOM) ether is a highly robust protecting group that masks the phenol as an acetal ("double-ether"), rendering it stable to strong bases, nucleophiles, and organometallic reagents, while allowing for selective deprotection under mild acidic conditions[1]. This application note details the field-proven protocols for the MOM protection of 3-methoxyphenol, emphasizing mechanistic causality, strict safety parameters for handling carcinogenic reagents, and self-validating experimental workflows.

Mechanistic Rationale & System Selection

The formation of a MOM ether from a phenol proceeds via a nucleophilic substitution pathway. Because phenols (pKa ~10) are significantly more acidic than aliphatic alcohols (pKa ~16), their protection can be achieved using milder bases[1].

The reaction relies on the activation of chloromethyl methyl ether (MOMCl). The lone pairs on the oxygen atom of MOMCl assist in the departure of the chloride leaving group, generating a highly reactive, electrophilic oxocarbenium ion[1]. Simultaneously, the base deprotonates (or strongly hydrogen-bonds with) 3-methoxyphenol to form a highly nucleophilic phenoxide, which rapidly attacks the oxocarbenium intermediate to form the acetal product[1].

Mechanistic pathway of MOM protection illustrating phenoxide formation and oxocarbenium attack.

Quantitative Comparison of Base/Solvent Systems

Two primary conditions are utilized for this transformation: a mild protocol using N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM), and a more rigorous protocol using Sodium Hydride (NaH) in Tetrahydrofuran (THF).

| Parameter | DIPEA / DCM Protocol (Primary) | NaH / THF Protocol (Alternative) |

| Base Strength (pKa) | Weak (Conjugate acid ~10.7) | Strong (Conjugate acid ~35) |

| Reaction Kinetics | Moderate (2-4 hours) | Fast (1-2 hours) |

| Byproducts | DIPEA·HCl (Water soluble) | H₂ gas (Requires venting), NaCl |

| Substrate Suitability | Standard phenols, acid-sensitive groups | Highly sterically hindered phenols |

| Safety Profile | Moderate (Homogeneous, no gas evolution) | Hazardous (H₂ evolution, flammable) |

Critical Safety Parameters

MOMCl is a potent alkylating agent and a known human carcinogen because it can easily alkylate DNA base pairs[1]. Extreme caution is required[2]:

-

Fume Hood Only: All manipulations, including weighing, reaction setup, and workup, MUST be performed in a properly functioning fume hood.

-

PPE: Wear double nitrile gloves, a lab coat, and safety goggles.

-

Quenching: Syringes, needles, and glassware contaminated with MOMCl must be quenched in a bath of saturated aqueous ammonium hydroxide or saturated aqueous NaHCO₃ before being removed from the hood.

Experimental Protocols

Primary Protocol: DIPEA-Mediated Protection in DCM

This protocol is favored for its operational simplicity and homogeneous nature, consistently delivering high yields (>90%) for standard phenols[3].

Stoichiometry and Reagent Properties (10 mmol scale)

| Reagent | MW ( g/mol ) | Density (g/mL) | Equivalents | Amount |

|---|---|---|---|---|

| 3-Methoxyphenol | 124.14 | 1.13 | 1.0 eq | 1.24 g |

| DIPEA | 129.24 | 0.742 | 1.5 eq | 2.61 mL |

| MOMCl | 80.51 | 1.06 | 1.2 eq | 0.91 mL |

| Anhydrous DCM | 84.93 | 1.33 | 0.5 M | 20.0 mL |

Step-by-step experimental workflow for the DIPEA-mediated MOM protection of 3-methoxyphenol.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon or nitrogen.

-

Solvation: Add 3-methoxyphenol (1.24 g, 10 mmol) and anhydrous DCM (20 mL).

-

Causality: DCM is chosen because it is non-nucleophilic, poorly miscible with water (aiding later workup), and effectively solubilizes both the phenol and the resulting DIPEA·HCl salt.

-

-

Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

-

Base Addition: Add DIPEA (2.61 mL, 15 mmol) dropwise via syringe. Stir for 10 minutes.

-

Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile and quaternizing with MOMCl, thereby restricting its role to a Brønsted base.

-

-

Alkylation: Strict Fume Hood Use. Add MOMCl (0.91 mL, 12 mmol) dropwise over 5-10 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses Friedel-Crafts alkylation side-reactions on the electron-rich aromatic ring, and minimizes volatilization of MOMCl (bp ~59 °C).

-

-

Propagation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2-4 hours.

Alternative Protocol: NaH-Mediated Protection in THF

Utilized when complete, irreversible deprotonation is required prior to electrophile addition[1], particularly for sterically encumbered substrates[4].

Step-by-Step Methodology:

-

Suspend NaH (60% dispersion in mineral oil, 480 mg, 12 mmol) in anhydrous THF (20 mL) at 0 °C under argon.

-

Add 3-methoxyphenol (1.24 g, 10 mmol) dropwise.

-

Self-Validation: Hydrogen gas evolution will be immediately visible. Stir for 30 minutes until bubbling ceases, confirming quantitative phenoxide formation.

-

-

Add MOMCl (0.91 mL, 12 mmol) dropwise at 0 °C.

-

Warm to room temperature and stir for 1-2 hours.

Reaction Monitoring & Workup Rationale

Self-Validating Reaction Monitoring (TLC):

-

Track the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% Ethyl Acetate in Hexanes.

-

Observation: The starting 3-methoxyphenol contains a hydrogen-bonding hydroxyl group, making it polar (Rf ~0.3). As the reaction proceeds, a new, significantly less polar spot will appear (Rf ~0.6) corresponding to 1-methoxy-3-(methoxymethoxy)benzene. The reaction is deemed complete when the lower spot is fully consumed.

Workup Causality:

-

Quenching: Cool the reaction back to 0 °C and carefully add saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.

-

Causality: Unreacted MOMCl rapidly hydrolyzes in water to yield formaldehyde, methanol, and hydrochloric acid (HCl). Because MOM ethers are acid-labile[1], failing to neutralize this generated HCl will result in the immediate deprotection of the newly formed product. NaHCO₃ acts as a buffer to maintain a slightly basic pH during hydrolysis.

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

-

Washing: Wash the combined organic layers with brine (20 mL) to remove residual water and water-soluble impurities (like DIPEA·HCl).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can typically be used directly or purified via a short silica gel plug (eluting with 10% EtOAc/Hexanes) to yield the pure MOM-protected phenol.

References

-

5 - Total Synthesis, Accessed March 2026. 2.2 - Master Organic Chemistry, Accessed March 2026.

-

3 - Royal Society of Chemistry, Accessed March 2026.

-

4 - Royal Society of Chemistry, Accessed March 2026.

Sources

Application Note: Chemoselective Deprotection of 1-Methoxy-3-(methoxymethoxy)benzene Under Acidic Conditions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and chemoselective ether cleavage.

Introduction & Mechanistic Rationale

In complex organic synthesis and active pharmaceutical ingredient (API) development, the methoxymethyl (MOM) group is a premier protecting group for phenols due to its robust stability under basic, nucleophilic, and reductive conditions. However, its targeted removal requires precise acidic environments.

For the substrate 1-methoxy-3-(methoxymethoxy)benzene , the synthetic objective is to selectively cleave the MOM acetal to liberate 3-methoxyphenol without disturbing the aryl methyl ether at the 1-position.

The Causality of Chemoselectivity: The chemoselectivity of this transformation is rooted in the fundamental difference in activation energies between an acetal and an aryl alkyl ether. The standard MOM deprotection relies on acidic hydrolysis, where protonation activates the acetal system to release the free phenol[1]. Protonation of the MOM oxygen creates a highly favorable leaving group pathway. Expulsion of the phenol yields a resonance-stabilized methoxymethyl cation (oxocarbenium ion), which is rapidly hydrolyzed to formaldehyde and methanol.

Conversely, the aryl methyl ether (

Mechanistic Pathway

Caption: Acid-catalyzed MOM cleavage mechanism generating the stabilized oxocarbenium intermediate.

Quantitative Data: Evaluation of Deprotection Conditions

While exemplary conditions often include HCl in alcoholic solvents or TFA in dichloromethane[1], modern process chemistry also utilizes solid acid catalysts or Lewis acids to improve workup efficiency and environmental profiles. Aromatic MOM ethers can also be uniquely deprotected using trialkylsilyl triflates[2].

Table 1: Comparison of Reagents for Phenolic MOM Ether Deprotection

| Reagent / Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Chemoselectivity (vs Methyl Ether) |

| 3M HCl [1] | MeOH / EtOH | 25 - 50 | 2 - 4 h | >90% | Excellent |

| TFA (15:1 DCM:TFA) [1] | DCM | 25 | 12 h | 85-95% | Excellent |

| Wells-Dawson Acid [3] | MeOH | 65 | 1 h | 95-100% | Excellent |

| TMSOTf / 2,2'-bipy [2] | CH | 0 to 25 | 1 - 2 h | ~91% | Excellent |

Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems, incorporating specific causal choices for solvents and quenching agents to prevent side reactions.

Protocol A: Standard Homogeneous Cleavage (HCl/MeOH)

This is the most reliable and scalable method for general laboratory use.

-

Solvation & Activation: Dissolve 1-methoxy-3-(methoxymethoxy)benzene (1.0 eq) in Methanol (0.1 M).

-

Causality: Methanol is not merely a solvent; it acts as a thermodynamic sink. It traps the highly reactive oxocarbenium intermediate and the formaldehyde byproduct (forming dimethoxymethane), preventing them from undergoing electrophilic aromatic substitution with the newly formed, electron-rich phenol ring.

-

-

Acidification: Add 3M aqueous HCl (1.5 eq) dropwise. Stir the reaction mixture at 25 °C to 40 °C.

-

Quenching: Once TLC indicates complete consumption of the starting material, cool the flask to 0 °C and carefully add saturated aqueous

until the pH reaches ~7-8.-

Causality: Immediate neutralization is critical. If the mixture is concentrated under acidic conditions, the liberated formaldehyde can polymerize with the phenol (Bakelite-type condensation).

-

-

Extraction & Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield crude 3-methoxyphenol.

Protocol B: Heterogeneous Solid Acid Cleavage (Wells-Dawson Heteropolyacid)

This protocol is optimized for green chemistry and simplified downstream processing[3].

-

Reaction Setup: Combine the substrate (1.0 eq) and the Wells-Dawson catalyst (

, 1 mol%) in Methanol (0.1 M). -

Reflux: Heat the mixture to 65 °C for 1 hour.

-

Causality: The solid acid provides highly localized, dense protonation sites, accelerating the cleavage without the need for bulk corrosive liquid acids.

-

-

Filtration & Recovery: Cool the mixture to room temperature and filter through a sintered glass funnel to remove the solid catalyst.

-

Causality: This eliminates the aqueous neutralization and extraction steps entirely, vastly simplifying the workup. The catalyst can be washed with methanol and reused.

-

-

Concentration: Evaporate the filtrate to obtain 3-methoxyphenol in near-quantitative yield.

Experimental Workflow

Caption: Experimental workflow for the acid-catalyzed deprotection and isolation of 3-methoxyphenol.

Analytical Validation & Self-Correction

A robust protocol must be self-validating. Use the following analytical markers to confirm the success and chemoselectivity of the deprotection:

-

TLC Monitoring: Using Hexanes/EtOAc (8:2) as the eluent, the starting MOM ether (

) is UV active but does not stain strongly. The product, 3-methoxyphenol ( -

NMR Spectroscopy (

NMR in-

Disappearance: The defining feature of the MOM group is a sharp 2H singlet at

ppm ( -

Retention: The aryl methyl ether peak at

ppm (

-

-

Troubleshooting Side Reactions: If unexpected higher-molecular-weight spots appear on the TLC, it indicates formaldehyde-driven hydroxymethylation of the phenol. To correct this in future runs, ensure a vast excess of Methanol is used, or add a formaldehyde scavenger (such as cysteine) to the reaction mixture.

References[1] Title: MOM Protecting Group: MOM Protection & Deprotection Mechanism. Source: total-synthesis.com. URL:https://total-synthesis.com/mom-protecting-group/[3] Title: Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Source: mdpi.com. URL:https://www.mdpi.com/1420-3049/6/12/1010[2] Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6523456/

Sources

The Strategic Utility of 1-Methoxy-3-(methoxymethoxy)benzene in Natural Product Synthesis

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-methoxy-3-(methoxymethoxy)benzene as a versatile intermediate in the synthesis of complex natural products. We delve into the core chemical principles that underscore its utility, offering detailed protocols for its key transformations, and showcase its strategic implementation in the total synthesis of bioactive molecules. This guide emphasizes the causality behind experimental choices, ensuring that the presented protocols are robust and reproducible.

Introduction

In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. 1-Methoxy-3-(methoxymethoxy)benzene, a readily accessible derivative of resorcinol monomethyl ether, has emerged as a valuable intermediate. Its unique substitution pattern, featuring a nucleophilic aromatic ring activated by a methoxy group and a protected phenol, allows for a diverse range of regioselective functionalizations. The methoxymethyl (MOM) ether serves as a robust protecting group that can be selectively removed under specific conditions, unveiling a phenolic hydroxyl group for further manipulation. This dual functionality makes it a powerful tool for constructing the complex architectures often found in natural products, particularly those containing a resorcinol or substituted resorcinol motif.[1]

Core Synthetic Transformations

The synthetic utility of 1-methoxy-3-(methoxymethoxy)benzene is primarily derived from its susceptibility to a variety of electrophilic aromatic substitution and directed ortho-metalation reactions. The electron-donating methoxy group activates the aromatic ring, while the MOM-protected hydroxyl offers a latent site for further chemical elaboration.

Directed Ortho-Metalation (DoM)

The methoxymethyl (MOM) ether group is a potent directed metalation group (DMG) that can direct an organolithium base to deprotonate the adjacent ortho position (C2).[2] This regioselective lithiation provides a nucleophilic carbon center that can be quenched with a wide array of electrophiles, enabling the introduction of diverse functional groups at a specific position on the aromatic ring.

Key Considerations for DoM:

-

Organolithium Reagent: The choice of the organolithium reagent is critical. While n-butyllithium (n-BuLi) is commonly used, its high reactivity can sometimes lead to competing side reactions.[3] For more sensitive substrates, milder bases like sec-butyllithium or tert-butyllithium may be preferred.

-